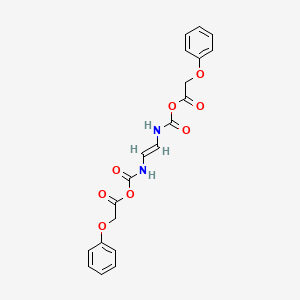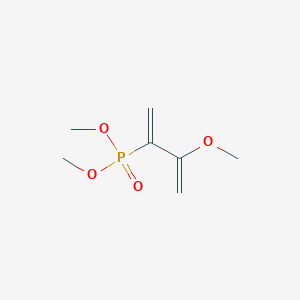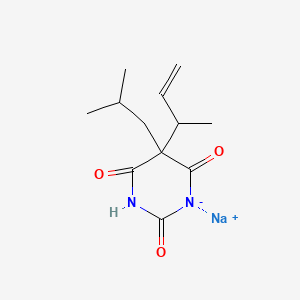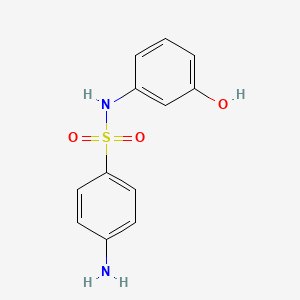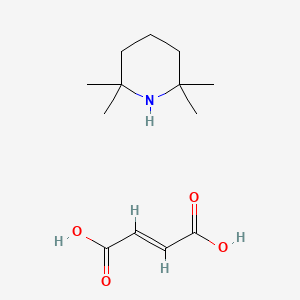
2,2,6,6-Tetramethylpiperidine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylpiperidine maleate is an organic compound belonging to the amine class. It is characterized by a sterically hindered nitrogen atom due to the presence of four methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods
In industrial settings, 2,2,6,6-Tetramethylpiperidine is often produced continuously by reacting triacetonamine with hydrazine and cleaving the resulting hydrazone at temperatures above 160°C. The hydrazone is transported as an aqueous solution to the distillation bottoms, where it is distilled off as an azeotrope with water .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, allylic chlorides, and hydrazine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidine maleate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its interaction with nitroxide radicals and heme iron, leading to the formation of a perferryl-oxygen complex. This complex reacts with the 2,2,6,6-Tetramethylpiperidine radical, causing the contraction of the piperidine ring and subsequent oxidation to an exocyclic iminium ion .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness
2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a less nucleophilic and weaker base compared to other aliphatic amines . Its derivatives, such as TEMPO, are also crucial for selective oxidation processes, highlighting its versatility and importance in various applications .
Propiedades
Número CAS |
73771-83-2 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3,4)10-8;5-3(6)1-2-4(7)8/h10H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
FDZCNTROIZAWLL-WLHGVMLRSA-N |
SMILES isomérico |
CC1(CCCC(N1)(C)C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1(CCCC(N1)(C)C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
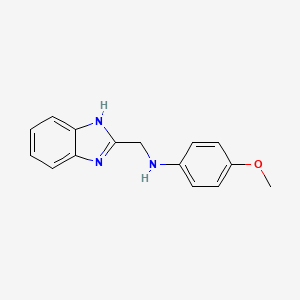
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)
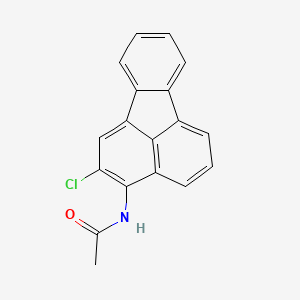
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
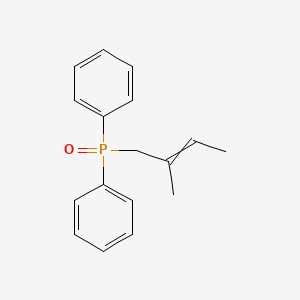
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
